cis-2-(Trifluoromethyl)piperidin-4-ol HCl
Description
Significance of Fluorinated Piperidine (B6355638) Scaffolds in Modern Organic and Medicinal Chemistry
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.com Fluorinated piperidine scaffolds, in particular, are of significant interest in modern organic and medicinal chemistry for several key reasons. The piperidine ring itself is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals. clinmedkaz.org
The incorporation of a trifluoromethyl (-CF3) group, a highly electronegative and lipophilic moiety, can lead to profound changes in a molecule's characteristics. These changes can include:
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can increase the in vivo half-life of a drug candidate. mdpi.com
Increased Lipophilicity: The -CF3 group can improve a molecule's ability to cross cell membranes, potentially leading to better bioavailability. mdpi.com
Modulation of Basicity: The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of the piperidine nitrogen, influencing its interaction with biological targets.
Conformational Control: The steric bulk and electronic properties of the -CF3 group can influence the conformational preferences of the piperidine ring, which can be crucial for binding to specific receptors or enzymes. researchgate.net
These properties make fluorinated piperidines highly sought-after building blocks in drug discovery programs.
Historical Context of cis-2-(Trifluoromethyl)piperidin-4-ol HCl within Advanced Piperidine Alkaloid Analogs
Piperidine alkaloids are a diverse class of naturally occurring compounds with a wide range of biological activities. mdpi.com The development of synthetic analogs of these natural products has been a cornerstone of medicinal chemistry for decades. The introduction of non-natural functionalities, such as the trifluoromethyl group, into these scaffolds represents a modern approach to creating novel compounds with potentially improved therapeutic properties.
Current Research Landscape and Unaddressed Challenges Pertaining to this compound
The current research landscape for compounds like this compound is primarily focused on its use as a versatile intermediate in the synthesis of more complex molecules. Researchers in medicinal chemistry are likely to utilize this building block to create libraries of novel compounds for screening against various biological targets. The specific arrangement of the trifluoromethyl and hydroxyl groups provides a platform for further chemical modifications to explore structure-activity relationships (SAR).
Despite the potential of this and similar fluorinated piperidines, several challenges remain:
Stereoselective Synthesis: The development of efficient and scalable synthetic routes to produce specific stereoisomers of substituted piperidines remains a significant challenge. beilstein-journals.orgnih.gov Achieving the desired "cis" configuration with high purity can be complex and require multi-step syntheses.
Limited Commercial Availability: As a specialized chemical, the availability of this compound may be limited, potentially hindering its widespread use in early-stage drug discovery.
Exploration of Biological Activity: While the structural motifs suggest potential biological activity, comprehensive studies to explore the specific pharmacological profile of compounds derived from this compound are likely still in the early stages or not publicly disclosed.
Understanding Conformational Effects: The precise influence of the trifluoromethyl group on the conformational dynamics of the piperidine ring in various biological environments is an area of ongoing investigation. researchgate.net
Future research will likely focus on addressing these challenges by developing more efficient synthetic methodologies and exploring the utility of this compound in the design of novel therapeutic agents and functional materials.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H11ClF3NO |
|---|---|
Molecular Weight |
205.60 g/mol |
IUPAC Name |
(2R,4S)-2-(trifluoromethyl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-3-4(11)1-2-10-5;/h4-5,10-11H,1-3H2;1H/t4-,5+;/m0./s1 |
InChI Key |
XDGKYPHUYSMOSE-UYXJWNHNSA-N |
Isomeric SMILES |
C1CN[C@H](C[C@H]1O)C(F)(F)F.Cl |
Canonical SMILES |
C1CNC(CC1O)C(F)(F)F.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cis 2 Trifluoromethyl Piperidin 4 Ol Hcl
Stereoselective Synthesis Strategies for the cis-Diastereomer of 2-(Trifluoromethyl)piperidin-4-ol HCl
Achieving the desired cis configuration between the C-2 trifluoromethyl group and the C-4 hydroxyl group is paramount. This requires sophisticated stereoselective strategies that can control the three-dimensional arrangement of these substituents on the piperidine (B6355638) ring. Methodologies range from using temporary chiral directors to employing advanced catalytic systems and diastereoselective transformations of key precursors.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. sigmaaldrich.com Once the desired stereocenter is set, the auxiliary is removed and can often be recycled. sigmaaldrich.com In the synthesis of cis-2-(trifluoromethyl)piperidin-4-ol, a chiral auxiliary can be attached to the nitrogen atom of a precursor molecule to influence the facial selectivity of key bond-forming reactions.
Commonly used auxiliaries include those derived from natural products like ephedrine (B3423809) and pseudoephedrine, as well as synthetic structures like Evans' oxazolidinones. sigmaaldrich.comillinoisstate.edu For instance, an acyclic precursor containing a chiral auxiliary could undergo a cyclization reaction where the auxiliary sterically hinders one face of the molecule, guiding an incoming group to the opposite face to establish the desired relative stereochemistry. An enantioselective strategy could involve starting with enantio-enriched β-aminoketals prepared from a fluorinated oxazolidine (B1195125) (FOX) as a chiral auxiliary. researchgate.net
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Removal Conditions |
|---|---|---|
| Evans' Oxazolidinones | Asymmetric aldol, alkylation, and conjugate addition reactions | Acidic or basic hydrolysis, or reductive cleavage |
| Pseudoephedrine | Asymmetric alkylations of amides | Acidic hydrolysis |
| (S)-(-)-1-Phenylethylamine | Resolution of racemic mixtures, synthesis of chiral imines | Hydrogenolysis |
This interactive table summarizes common chiral auxiliaries that can be adapted for the synthesis of chiral piperidines.
Asymmetric catalysis offers a highly efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of the target compound, catalytic asymmetric hydrogenation of a suitably substituted pyridine (B92270) or tetrahydropyridine (B1245486) precursor is a powerful strategy.
For example, the hydrogenation of a 2-(trifluoromethyl)-4-hydroxypyridine derivative using a chiral transition metal catalyst, such as one based on rhodium or iridium complexed with a chiral phosphine (B1218219) ligand (e.g., (S,S)-Ph-BPE), can selectively produce the cis-diastereomer. acs.orgnih.gov The catalyst coordinates to the substrate in a specific orientation, leading to the delivery of hydrogen from one face of the ring. Similarly, catalytic asymmetric [4+2] annulation reactions between imines and allenes, mediated by chiral phosphine catalysts, can construct the piperidine ring with high stereocontrol. nih.gov A copper-catalyzed asymmetric cyclizative aminoboration has also been shown to be effective for producing chiral 2,3-cis-disubstituted piperidines. nih.govnih.gov
This approach focuses on establishing the desired cis stereochemistry in a precursor molecule, which is then converted to the final product. A key strategy is the diastereoselective reduction of a 2-(trifluoromethyl)piperidin-4-one (B15093618) intermediate. The reduction of the ketone can be directed by the existing trifluoromethyl group at the C-2 position. The use of bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), typically results in the axial attack of the hydride on the carbonyl, leading to the formation of the equatorial alcohol, which corresponds to the desired cis product.
Another effective method is the catalytic hydrogenation of a 2-trifluoromethylpyridine precursor, which often yields cis-substituted piperidines with high diastereoselectivity using common heterogeneous catalysts like palladium on carbon. acs.org The robustness of this method allows for high tolerance to air and moisture. acs.org Ring construction via a nitro-Mannich reaction followed by ring-closure condensation can also be employed, where stereocontrol is achieved through kinetic protonation or thermodynamic equilibration. nih.gov
Table 2: Comparison of Stereoselective Strategies
| Strategy | Principle | Advantages | Key Considerations |
|---|---|---|---|
| Chiral Auxiliary | Covalent bonding of a chiral molecule to direct reactions | High diastereoselectivity, well-established methods | Stoichiometric use of auxiliary, additional protection/deprotection steps |
| Asymmetric Catalysis | Use of a substoichiometric chiral catalyst | High efficiency, atom economy | Catalyst cost and sensitivity, optimization of reaction conditions |
| Diastereoselective Reduction | Substrate-controlled reduction of a ketone precursor | Simple reagents, predictable outcomes based on sterics | Availability of the piperidinone precursor, potential for mixed isomers |
This interactive table compares different strategies for achieving the desired cis-stereochemistry.
Trifluoromethylation Reagents and Techniques in the Formation of cis-2-(Trifluoromethyl)piperidin-4-ol HCl Scaffolds
The introduction of the trifluoromethyl group is a critical step in the synthesis. The high electronegativity of fluorine presents unique challenges, and a variety of specialized reagents have been developed for this purpose. cas.cn
One of the most common methods for introducing a CF3 group onto a carbonyl or imine is through nucleophilic trifluoromethylation using reagents like the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF3). mdpi.com In a typical synthesis, a cyclic imine precursor, derived from a δ-lactam, can be treated with TMSCF3 in the presence of an activator to yield the α-trifluoromethyl piperidine. mdpi.com Another approach involves the Mannich reaction, which has shown a strong tendency to introduce a trifluoromethyl group into heterocyclic compounds. eurekaselect.combenthamdirect.com This reaction can be performed intramolecularly to form the piperidine ring. researchgate.net Other synthetic routes begin with commercially available 2-trifluoromethylpyridine, which can be hydrogenated to form the piperidine scaffold. mdpi.com
Table 3: Common Trifluoromethylation Reagents
| Reagent | Name | Typical Use |
|---|---|---|
| TMSCF3 | Ruppert-Prakash Reagent | Nucleophilic trifluoromethylation of carbonyls and imines |
| CF3SO2Na | Langlois' Reagent | Radical trifluoromethylation of heterocycles |
| Togni's Reagents | Electrophilic hypervalent iodine reagents | Electrophilic trifluoromethylation of nucleophiles |
This interactive table summarizes key reagents used for introducing a trifluoromethyl group.
Protecting Group Strategies for the Synthesis of this compound and its Advanced Precursors
Due to the presence of two reactive functional groups (a secondary amine and a secondary alcohol), the use of protecting groups is essential to prevent unwanted side reactions during the synthesis. jocpr.com An effective protecting group strategy involves the selective masking and demasking of these groups at appropriate stages. jocpr.comiris-biotech.de
The piperidine nitrogen is commonly protected with groups such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). acs.org The Boc group is stable under a wide range of conditions but is easily removed with acid (e.g., trifluoroacetic acid, TFA), while the Cbz group is removed by catalytic hydrogenolysis. iris-biotech.decreative-peptides.com The choice of protecting group is critical and depends on the reaction conditions planned for subsequent steps. jocpr.com For example, if catalytic hydrogenation is used to establish the cis stereochemistry, a Cbz group would be cleaved simultaneously, so a Boc group would be a more suitable choice.
The hydroxyl group at the C-4 position may also require protection, particularly if reactions involving strong bases or nucleophiles are planned. Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) or triethylsilyl (TES), which are stable to many reaction conditions but can be selectively removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).
Table 4: Protecting Groups for Amine and Hydroxyl Functions
| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions |
|---|---|---|---|---|
| Amine | tert-Butyloxycarbonyl | Boc | Boc2O, base (e.g., Et3N) | Acid (e.g., TFA, HCl) |
| Amine | Benzyloxycarbonyl | Cbz | CbzCl, base | H2, Pd/C (Hydrogenolysis) |
| Hydroxyl | tert-Butyldimethylsilyl | TBS | TBSCl, imidazole | Fluoride source (e.g., TBAF) |
This interactive table outlines common protecting groups, their introduction, and their removal conditions.
Green Chemistry Principles Applied to the Synthesis of this compound
Applying green chemistry principles to pharmaceutical synthesis is crucial for minimizing environmental impact and improving safety and efficiency. The synthesis of this compound can be optimized by incorporating several of these principles.
Catalysis: Asymmetric catalysis (Section 2.1.2) is a cornerstone of green chemistry. By using small amounts of a catalyst to achieve high yields and stereoselectivity, these methods reduce waste compared to syntheses that rely on stoichiometric chiral auxiliaries. acs.org
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Strategies like cycloaddition reactions or catalytic hydrogenations generally have high atom economy.
Use of Safer Solvents and Reagents: Efforts can be made to replace hazardous solvents and reagents with greener alternatives. For example, exploring enzymatic reactions or reactions in aqueous media can significantly reduce the reliance on volatile organic compounds. Furthermore, developing C-H activation techniques for fluorination avoids the need for pre-functionalized substrates, streamlining the synthesis. cas.cn
Flow Chemistry Applications in the Scalable Synthesis of this compound
The transition from laboratory-scale synthesis to industrial production of complex molecules like this compound necessitates the adoption of advanced manufacturing technologies. Flow chemistry, or continuous flow processing, has emerged as a powerful alternative to traditional batch methods, offering significant advantages in terms of scalability, safety, and process control. flinders.edu.aunih.gov This section explores the application of flow chemistry principles to the scalable synthesis of this compound, drawing upon methodologies developed for structurally related piperidine derivatives.
Continuous flow systems offer numerous benefits for multi-step organic syntheses. nih.gov Key advantages include superior heat and mass transfer, precise control over reaction parameters such as temperature and residence time, and the ability to safely handle hazardous reagents and reactive intermediates. organic-chemistry.orgalmacgroup.com For the synthesis of a molecule with specific stereochemical requirements like the cis configuration in this compound, the precise control offered by flow reactors is particularly advantageous for achieving high diastereoselectivity. organic-chemistry.org
A practical approach to the synthesis of substituted piperidines in a continuous flow system has been demonstrated, providing a model for the potential production of this compound. In a reported highly diastereoselective continuous flow protocol for α-chiral piperidines, a packed-bed microreactor was utilized. organic-chemistry.org This methodology involves the reaction of an N-protected bromoimine with a Grignard reagent, achieving high yields and excellent diastereoselectivity within minutes. organic-chemistry.org The successful scale-up of this process underscores the potential of flow chemistry for the efficient synthesis of drug precursors. organic-chemistry.org
The application of such a flow process to the synthesis of this compound would likely involve a multi-step sequence. The modular nature of flow chemistry setups allows for the integration of several reaction and purification steps into a single, continuous operation. uc.pt This can significantly reduce production time and minimize waste. newdrugapprovals.org For instance, a hypothetical flow synthesis could involve the formation of a key intermediate, followed by a stereoselective reduction and subsequent deprotection and salt formation, all within a connected series of flow reactors and in-line purification modules.
The scalability of a flow chemistry process is typically achieved by either extending the operation time or by "numbering-up," which involves running multiple reactors in parallel. unimi.it This contrasts with the often-problematic "scaling-up" of batch reactors, which can present challenges in maintaining consistent mixing and temperature control.
Detailed research findings on analogous compounds highlight the potential parameters for a scalable flow synthesis of this compound. The following interactive data tables showcase typical reaction conditions and outcomes for the continuous flow synthesis of substituted piperidines, which can serve as a starting point for the development of a dedicated process for the target compound.
Table 1: Representative Parameters for Continuous Flow Synthesis of a Substituted Piperidine Data based on a closely related α-chiral piperidine synthesis. organic-chemistry.org
| Parameter | Value |
| Reactor Type | Packed-bed microreactor |
| Temperature | -20 °C to 0 °C |
| Residence Time | 2 - 10 minutes |
| Flow Rate (Reagent 1) | 0.1 - 0.5 mL/min |
| Flow Rate (Reagent 2) | 0.1 - 0.5 mL/min |
| Solvent | Tetrahydrofuran (THF) |
| Pressure | Atmospheric |
Table 2: Comparative Performance of Flow Synthesis for an Analogous Piperidine Derivative Illustrative data based on a similar chemical transformation. organic-chemistry.org
| Metric | Batch Synthesis | Flow Synthesis |
| Reaction Time | 12 - 24 hours | 5 - 15 minutes |
| Typical Yield | 70 - 85% | >80% |
| Diastereomeric Ratio (dr) | 85:15 - 90:10 | >90:10 |
| Scalability | Challenging | Readily Scalable |
| Safety Profile | Moderate (exotherms) | High (excellent heat control) |
Reactions at the Piperidine Nitrogen of this compound
The secondary amine of the piperidine ring is a nucleophilic center that readily participates in various bond-forming reactions. Derivatization at this nitrogen atom is a common strategy to modulate the physicochemical properties of the molecule.
N-Alkylation and N-Acylation Reactions for Derivatization
N-Alkylation is a fundamental method for introducing alkyl groups onto the piperidine nitrogen. This transformation is typically achieved by reacting the parent amine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH), often in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. researchgate.net For more complex or sterically hindered substrates, advanced catalytic methods such as visible light-induced metallaphotoredox platforms using copper catalysts can facilitate the coupling of N-nucleophiles with a broad range of alkyl bromides at room temperature. nih.gov
N-Acylation introduces an acyl group to the piperidine nitrogen, forming an amide linkage. This is readily accomplished by treating the amine with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct. These reactions are generally high-yielding and proceed under mild conditions. The resulting N-acyl derivatives are valuable for creating diverse chemical libraries. For instance, various N-substituted piperidin-4-one derivatives have been synthesized using this approach to explore their biological activities. nih.gov
| Reaction Type | Reagent Class | Typical Conditions | Product Type |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, DMF, Room Temp. | N-Alkyl-2-(trifluoromethyl)piperidin-4-ol |
| N-Acylation | Acyl Chloride (R-COCl) | Triethylamine, CH₂Cl₂, 0 °C to Room Temp. | N-Acyl-2-(trifluoromethyl)piperidin-4-ol |
| N-Acylation | Acid Anhydride ((RCO)₂O) | Pyridine, Room Temp. | N-Acyl-2-(trifluoromethyl)piperidin-4-ol |
Reductive Amination and Amidation of the Piperidine Nitrogen
Reductive amination provides a powerful and versatile method for N-alkylation by reacting the secondary amine with an aldehyde or ketone. The reaction first forms an unstable iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent for this transformation, effective for a wide array of aldehydes and ketones with various amines. nih.gov The reaction is often carried out in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). nih.gov This method is highly valued in medicinal chemistry for its broad substrate scope and compatibility with sensitive functional groups. mdpi.comnih.gov
Amidation refers to the formation of an amide bond. While N-acylation is the more common term for reacting the piperidine nitrogen with an acylating agent, amidation can also describe the coupling of the piperidine with a carboxylic acid using coupling agents (e.g., DCC, EDC) or the reaction with nitriles under certain conditions to form amidines. chempedia.info
| Carbonyl Substrate (R'R''C=O) | Reducing Agent | Typical Solvent | Product |
|---|---|---|---|
| Aldehyde (R'CHO) | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | N-Alkyl-2-(trifluoromethyl)piperidin-4-ol |
| Ketone (R'COR'') | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | N-Alkyl-2-(trifluoromethyl)piperidin-4-ol |
| Aldehyde (R'CHO) | H₂/Catalyst (e.g., Co-based) | Methanol | N-Alkyl-2-(trifluoromethyl)piperidin-4-ol |
Functional Group Interconversions of the Hydroxyl Group in this compound
The secondary hydroxyl group at the C4 position offers another site for structural modification, allowing for changes in polarity, hydrogen bonding capability, and the introduction of new functionalities.
Oxidation and Reduction Pathways of the Hydroxyl Group
The secondary alcohol of cis-2-(Trifluoromethyl)piperidin-4-ol can be oxidized to the corresponding ketone, 2-(trifluoromethyl)piperidin-4-one. The presence of the electron-withdrawing trifluoromethyl group can make this oxidation more challenging compared to non-fluorinated analogues. thieme-connect.com While traditional strong oxidants like chromium-based reagents can be used, milder and more selective methods are often preferred. thieme-connect.com Modern protocols include the use of o-iodoxybenzoic acid (IBX) or Dess-Martin periodinane (DMP). thieme-connect.com Catalytic methods that merge visible-light photoredox catalysis with oxoammonium cation oxidants, such as those derived from 4-acetamido-TEMPO, have also proven effective for the oxidation of α-trifluoromethyl alcohols into ketones. thieme-connect.com
The reduction of the corresponding 2-(trifluoromethyl)piperidin-4-one is the synthetic route to obtain the alcohol. Stereoselective reduction can yield either the cis or trans isomer depending on the reducing agent and reaction conditions. For example, reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose.
Etherification and Esterification Reactions for Scaffold Diversification
Etherification of the 4-hydroxyl group can be achieved through various methods. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. Alternatively, the Mitsunobu reaction provides a milder method for forming ethers from alcohols and phenols with inversion of stereochemistry.
Esterification converts the hydroxyl group into an ester, which can alter the molecule's lipophilicity and metabolic stability. This is typically accomplished by reacting the alcohol with an acyl chloride or a carboxylic anhydride in the presence of a base like pyridine or triethylamine. Carboxylic acids can also be coupled directly with the alcohol using dehydrating agents like dicyclohexylcarbodiimide (DCC).
Halogenation and Sulfonylation of the Hydroxyl Moiety
The hydroxyl group can be converted into a good leaving group to facilitate subsequent nucleophilic substitution reactions.
Halogenation involves replacing the hydroxyl group with a halogen atom (Cl, Br, I). Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for this transformation, converting the alcohol into the corresponding chloride or bromide.
Sulfonylation is another effective method to activate the hydroxyl group. Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base (e.g., pyridine) yields the corresponding tosylate or mesylate esters. These sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, allowing for the introduction of a wide variety of nucleophiles at the C4 position.
| Transformation | Reagent(s) | Functional Group Formed |
|---|---|---|
| Oxidation | Dess-Martin Periodinane (DMP) or IBX | Ketone (C=O) |
| Etherification | NaH, then R-Br | Ether (O-R) |
| Esterification | R-COCl, Pyridine | Ester (O-CO-R) |
| Halogenation | SOCl₂ | Chloride (Cl) |
| Sulfonylation | TsCl, Pyridine | Tosylate (OTs) |
An in-depth examination of the chemical reactivity and transformations of this compound reveals a complex interplay between its constituent functional groups. The piperidine core, the trifluoromethyl moiety, and the hydroxyl group each impart distinct reactive properties to the molecule. This article explores the specific transformations involving the trifluoromethyl group, the stability and potential cleavage of the piperidine ring, and the stereochemical dynamics of this specific diastereomer under various reaction conditions.
Advanced Structural Elucidation and Conformational Analysis of Cis 2 Trifluoromethyl Piperidin 4 Ol Hcl
Vibrational Spectroscopy (FTIR, Raman) for Advanced Functional Group Analysis of cis-2-(Trifluoromethyl)piperidin-4-ol HCl
No specific FTIR or Raman spectra for this compound were found in the available literature or spectral databases.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity Assessment of this compound (if applicable)
As this compound is chiral, chiroptical spectroscopy would be applicable for assessing enantiomeric purity. However, no studies concerning the synthesis of specific enantiomers or the application of CD or ORD for their analysis were identified.
Advanced Mass Spectrometry Techniques for Structural Confirmation (high resolution, fragmentation pathways)
High-resolution mass spectrometry (HRMS) provides an indispensable method for the definitive structural confirmation of synthetic compounds like this compound. Through precise mass measurements, HRMS facilitates the determination of the elemental composition of the parent molecule and its subsequent fragments, a critical step for distinguishing between potential isobaric structures. In conjunction with tandem mass spectrometry (MS/MS), it is possible to map out detailed fragmentation pathways, which offers deep insights into the molecule's architecture and chemical bonds.
Given the lack of specific, publicly available experimental mass spectrometry data for this compound, the following analysis presents a theoretical fragmentation pathway. This projection is built upon foundational principles of mass spectrometry and established fragmentation patterns observed in structurally analogous compounds, such as piperidine (B6355638) derivatives and molecules containing hydroxyl and trifluoromethyl functional groups. nih.govresearchgate.net
Predicted High-Resolution Mass Spectrometry Data and Fragmentation Pathways
Typically, analysis via a soft ionization technique like electrospray ionization (ESI) would generate the protonated molecular ion, [M+H]⁺. The exact mass of this ion, calculated from its elemental composition, would be verified against the experimental value obtained from HRMS to confirm the compound's identity.
The fragmentation of the [M+H]⁺ ion of cis-2-(Trifluoromethyl)piperidin-4-ol is anticipated to follow several primary routes upon collision-induced dissociation (CID):
Neutral Loss of Water (H₂O): The hydroxyl group at the C-4 position makes the elimination of a water molecule a highly probable initial fragmentation step. nih.gov This would lead to the formation of a significant fragment ion with a mass-to-charge ratio (m/z) corresponding to the loss of 18.0106 Da.
Alpha-Cleavage: As a cyclic amine, the piperidine ring is prone to α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process results in the opening of the ring to form a stable iminium ion. The electron-withdrawing nature of the trifluoromethyl group at the C-2 position would likely influence the preferred site of this cleavage.
Loss of the Trifluoromethyl Group (•CF₃): Cleavage of the C-CF₃ bond can occur, leading to the loss of a trifluoromethyl radical. This would generate a cation corresponding to the remaining piperidin-4-ol structure.
Ring Opening and Sequential Fragmentation: Following an initial α-cleavage and ring-opening, the resulting acyclic ion can undergo further fragmentation, producing a cascade of smaller, characteristic fragment ions.
These predicted fragmentation pathways are detailed in the subsequent data table, which outlines the proposed elemental compositions and theoretical exact masses of the key ions expected to be observed in a high-resolution mass spectrum.
Interactive Data Table: Predicted HRMS Fragmentation Data for cis-2-(Trifluoromethyl)piperidin-4-ol *
| m/z (Proposed) | Elemental Composition | Description of Fragment | Proposed Fragmentation Pathway |
| 186.0898 | [C₆H₁₃F₃NO]⁺ | Protonated Molecular Ion [M+H]⁺ | - |
| 168.0792 | [C₆H₁₁F₃N]⁺ | [M+H - H₂O]⁺ | Loss of water from the C-4 hydroxyl group. |
| 158.0687 | [C₅H₉F₃N]⁺ | Fragment from α-cleavage | α-cleavage at the C2-C3 bond followed by loss of CH₂O. |
| 116.0816 | [C₅H₁₁NO]⁺ | [M+H - CF₃]⁺ | Loss of the trifluoromethyl radical from the C-2 position. |
| 88.0757 | [C₄H₇F₃]⁺ | Ring fragment | Cleavage of the piperidine ring. |
This theoretical analysis highlights the predictive power of high-resolution mass spectrometry in the field of structural elucidation. Experimental validation of these proposed fragmentation pathways would be the definitive step in confirming the structure of this compound.
Theoretical and Computational Studies on Cis 2 Trifluoromethyl Piperidin 4 Ol Hcl
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For cis-2-(Trifluoromethyl)piperidin-4-ol HCl, DFT calculations can elucidate its molecular geometry, electronic stability, and reactivity. researchgate.net
DFT calculations typically involve optimizing the molecular structure to find the lowest energy conformation. From this, various electronic properties can be determined. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -7.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 6.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Note: The values in this table are representative and would be determined with specific DFT calculations.
Conformational Analysis and Energy Landscapes of this compound
The piperidine (B6355638) ring can adopt several conformations, most notably the chair, boat, and twist-boat forms. For substituted piperidines like this compound, conformational analysis is essential to determine the most stable arrangement of the substituents. The trifluoromethyl group at the 2-position and the hydroxyl group at the 4-position can exist in either axial or equatorial positions in the chair conformation. d-nb.infonih.gov
Computational studies on fluorinated piperidines have shown that the conformational preferences are influenced by a complex interplay of steric hindrance, hyperconjugation, and electrostatic interactions. d-nb.infonih.gov For this compound, the protonated nitrogen introduces further electrostatic interactions that can stabilize specific conformers. nih.gov The relative energies of these conformers can be calculated to generate an energy landscape, identifying the global minimum energy structure. researchgate.net
Table 2: Relative Energies of Possible Chair Conformations of this compound
| Conformer | CF3 Position | OH Position | Relative Energy (kcal/mol) | Predicted Population (%) |
| 1 | Axial | Equatorial | +1.5 | 10 |
| 2 | Equatorial | Axial | 0.0 | 90 |
Note: These values are illustrative and would be confirmed by specific computational analysis.
Molecular Dynamics Simulations for Solvent Effects on this compound Conformation
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide insights into its conformational behavior in a solvent, which is crucial for understanding its properties in a biological environment. researchgate.netresearchgate.net
MD simulations can reveal how solvent molecules interact with the compound and influence its conformational preferences. For instance, in polar solvents, conformations with larger dipole moments may be stabilized. d-nb.info The simulations can also provide information on hydrogen bonding between the hydroxyl and amine groups of the molecule and the solvent. researchgate.net
Table 3: Key Parameters from a Molecular Dynamics Simulation of this compound in Water
| Parameter | Description | Predicted Outcome |
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure. | A low RMSD would indicate a stable conformation throughout the simulation. |
| Hydrogen Bonds | Number and duration of hydrogen bonds between the solute and solvent. | The hydroxyl and protonated amine groups are expected to form stable hydrogen bonds with water. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | Changes in SASA can indicate conformational changes in response to the solvent environment. |
Note: The outcomes in this table are expected trends and would be quantified by specific MD simulations.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies) for Validation of Elucidation
Computational methods can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can be used to validate experimentally determined structures. nih.gov For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR chemical shifts is particularly valuable. nih.govresearchgate.net
DFT calculations are commonly used to predict NMR chemical shifts. nih.gov The accuracy of these predictions can be improved by using scaling factors derived from correlations between experimental and computed shifts for a set of related compounds. nih.govacs.org Similarly, vibrational frequencies can be computed and compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure.
Table 4: Predicted vs. Experimental ¹⁹F NMR Chemical Shifts for a Representative Fluorinated Piperidine
| Fluorine Environment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |
| Axial CF₃ | -75.2 | -76.0 | +0.8 |
| Equatorial CF₃ | -70.5 | -71.2 | +0.7 |
Note: This table illustrates the typical accuracy of NMR prediction for a similar compound and is not specific to this compound. Actual values would require specific calculations and experimental data.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For a series of derivatives of this compound, QSAR modeling could be used to predict their activity and guide the design of new, more potent compounds. tandfonline.comresearchgate.net
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a series. nih.gov These descriptors can be electronic, steric, or hydrophobic in nature. researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.govmdpi.com
Table 5: Examples of Molecular Descriptors Used in QSAR Modeling of Piperidine Derivatives
| Descriptor Type | Example Descriptor | Property Represented |
| Electronic | Partial Charge on Nitrogen | The electronic environment of the amine group, which can be crucial for receptor binding. |
| Steric | Molecular Volume | The size and shape of the molecule, which can influence how it fits into a binding site. |
| Hydrophobic | LogP | The lipophilicity of the molecule, which affects its ability to cross cell membranes. |
| Topological | Wiener Index | The branching of the molecular structure. |
Note: This table provides examples of descriptors that could be used in a QSAR study of derivatives of this compound.
Derivatization Strategies and Applications of Cis 2 Trifluoromethyl Piperidin 4 Ol Hcl As a Core Scaffold in Medicinal Chemistry
Design and Synthesis of Novel Derivatives from cis-2-(Trifluoromethyl)piperidin-4-ol HCl
The synthesis of novel derivatives from the this compound scaffold leverages the reactivity of its secondary amine and hydroxyl functional groups. These sites provide convenient handles for a variety of chemical transformations, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
Common derivatization strategies include:
N-Alkylation and N-Arylation: The piperidine (B6355638) nitrogen can be readily alkylated or arylated to introduce a wide range of substituents. These modifications can influence the compound's basicity, lipophilicity, and ability to interact with specific biological targets.
Acylation and Sulfonylation: Reaction of the nitrogen with acylating or sulfonylating agents yields amides and sulfonamides, respectively. These functional groups can act as hydrogen bond donors or acceptors, contributing to target binding.
Ether and Ester Formation: The hydroxyl group at the 4-position can be converted to ethers or esters, providing another avenue for modifying the scaffold's physicochemical properties and exploring interactions with target proteins.
Displacement of the Hydroxyl Group: The hydroxyl group can be activated and displaced by various nucleophiles to introduce alternative functionalities at the 4-position, further expanding the chemical space around the core scaffold.
A comprehensive review of synthetic pathways highlights various methods for generating α-trifluoromethyl monocyclic piperidine derivatives. These methods include starting from 6-membered rings like pipecolic acid, reduction of pyridine (B92270) or pyridinone derivatives, ring expansion of 5-membered rings such as prolinol derivatives, cyclization of linear amines, and [4+2]-cycloaddition of dienes/dienophiles nih.gov. These synthetic routes provide access to a range of substituted trifluoromethyl piperidines, which can then be further functionalized.
Scaffold Diversity and Library Generation Based on the this compound Core
The this compound scaffold is an ideal starting point for the generation of diverse chemical libraries for high-throughput screening. Its bifunctional nature allows for combinatorial derivatization at both the nitrogen and oxygen atoms, leading to a large number of structurally distinct molecules from a single core.
The generation of these libraries often employs parallel synthesis techniques, where the core scaffold is reacted with a variety of building blocks in a systematic manner. This approach enables the rapid production of a multitude of compounds for biological evaluation. The diversity of these libraries can be further enhanced by utilizing a range of reaction conditions and catalysts to achieve different chemical transformations. The chiral nature of the scaffold also allows for the creation of stereochemically diverse libraries, which can be crucial for optimizing interactions with chiral biological targets researchgate.net.
Applications of this compound in Fragment-Based Drug Discovery Research
Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. The this compound scaffold, with its relatively small size and defined three-dimensional structure, is well-suited for inclusion in fragment libraries.
The trifluoromethyl group is particularly advantageous in the context of ¹⁹F-NMR screening, a sensitive method for detecting fragment binding. Since fluorine is not naturally abundant in biological systems, the ¹⁹F NMR signal provides a clean background for observing interactions between the fragment and the target protein mdpi.comnih.govcriver.com. The hydroxyl group on the piperidine ring can also participate in hydrogen bonding interactions, a key feature for initial fragment binding. Once a hit is identified, the scaffold provides clear vectors for fragment growing or linking to develop more potent and selective ligands.
Role of this compound as a Privileged Scaffold in Advanced Medicinal Chemistry Programs
A privileged scaffold is a molecular framework that is able to bind to multiple biological targets, often with high affinity. The piperidine ring is a well-established privileged scaffold in medicinal chemistry, and the introduction of a trifluoromethyl group in the cis-conformation at the 2-position, along with a hydroxyl group at the 4-position, further enhances its utility. Chiral piperidine scaffolds are prevalent as the core of many active pharmaceuticals researchgate.net.
Design Considerations for Receptor Ligands and Enzyme Inhibitors Incorporating the Scaffold
The design of receptor ligands and enzyme inhibitors based on the this compound scaffold requires careful consideration of its structural and electronic properties.
Stereochemistry: The cis-relationship between the trifluoromethyl group and the hydroxyl group imparts a specific three-dimensional shape to the molecule. This defined conformation can be exploited to achieve selective binding to the target's active site or binding pocket.
Vectorial Orientation: The functional groups on the scaffold provide distinct vectors for an expansion of the molecule. Substituents on the nitrogen and oxygen can be directed towards specific regions of the binding site to optimize interactions.
Basicity: The piperidine nitrogen is basic and will be protonated at physiological pH. This positive charge can be crucial for forming ionic interactions with acidic residues in the target protein. The presence of the electron-withdrawing trifluoromethyl group can modulate the pKa of the piperidine nitrogen, which can be fine-tuned through further derivatization.
Influence of the Trifluoromethyl Group on Scaffold Binding Interactions and Metabolic Stability in vitro
The trifluoromethyl (CF₃) group plays a pivotal role in modulating the properties of the this compound scaffold.
Binding Interactions:
Lipophilicity: The CF₃ group significantly increases the lipophilicity of the scaffold, which can enhance binding to hydrophobic pockets within a protein target. The Hansch π value for a CF₃ group is +0.88 nih.gov.
Hydrogen Bonding: The fluorine atoms of the CF₃ group are weak hydrogen bond acceptors. However, the strong electron-withdrawing nature of the group can influence the hydrogen-bonding potential of nearby functionalities.
Dipole Moment: The C-F bond is highly polarized, creating a strong local dipole moment that can engage in favorable dipole-dipole interactions with the target protein.
Steric Effects: The CF₃ group is sterically larger than a methyl group and can be used to probe steric constraints within a binding site, potentially leading to improved selectivity.
Metabolic Stability:
Blocking Metabolic Sites: The robust C-F bond is resistant to metabolic oxidation. Introducing a CF₃ group can block potential sites of metabolism on the piperidine ring, thereby increasing the metabolic stability and half-life of the drug candidate. The C-F bond dissociation energy is significantly higher than that of a C-H bond (485.3 kJ/mol vs. 414.2 kJ/mol) nih.gov.
Altering Electronic Properties: The electron-withdrawing nature of the CF₃ group can deactivate adjacent C-H bonds towards enzymatic oxidation, further enhancing metabolic stability.
Development of Prodrugs and Targeted Delivery Systems Utilizing this compound Derivatives
Prodrug strategies are often employed to improve the physicochemical or pharmacokinetic properties of a drug candidate. The functional groups of this compound derivatives offer opportunities for prodrug design.
Ester and Carbonate Prodrugs: The hydroxyl group can be converted into an ester or carbonate linkage that is designed to be cleaved in vivo by esterases, releasing the active parent drug.
N-Acyloxyalkyl and N-Phosphoryloxymethyl Prodrugs: The piperidine nitrogen can be derivatized to form prodrugs that can improve membrane permeability or aqueous solubility. These prodrugs are typically designed to undergo enzymatic or chemical cleavage to release the active amine.
Targeted delivery systems aim to deliver a drug specifically to its site of action, thereby increasing efficacy and reducing off-target side effects. Derivatives of this compound can be conjugated to targeting moieties such as antibodies, peptides, or other small molecules that recognize specific cell surface receptors. The stable nature of the scaffold makes it a suitable platform for the attachment of such targeting ligands.
Lack of Publicly Available Research Data Precludes Generation of a Detailed Scientific Article on "this compound" Derivatives
Following a comprehensive series of targeted searches for scientific literature and patent databases, it has been determined that there is a significant lack of publicly available research data specifically focused on the biological activity of derivatives of the chemical compound "this compound." This scarcity of specific information prevents the generation of a detailed and scientifically accurate article that adheres to the strict outline and content requirements provided.
Specifically, the following critical information, which would form the basis of the requested article, could not be located in the public domain:
Receptor Binding Studies and Ligand-Target Interactions: No studies detailing the binding affinities or interaction mechanisms of "this compound" derivatives with specific biological receptors were identified.
Enzyme Inhibition Assays and Mechanistic Investigations: There is no available data from enzyme inhibition assays that would describe the potency or mechanism of action of these specific compounds against any enzymatic targets.
Cellular Assays for Pharmacological Activity: Information from cellular-based assays, which is crucial for understanding the pharmacological effects and pathway modulation of these derivatives, was not found.
Structure-Activity Relationship (SAR) Studies: No systematic SAR studies on a series of "this compound" analogs have been published, which would be essential for discussing the impact of structural modifications on biological activity.
In Vitro Metabolic Stability Data: Specific data on the metabolic stability of derivatives of "this compound" in preclinical models, such as liver microsome assays, is not available.
While general information on the medicinal chemistry of fluorinated piperidines and the impact of trifluoromethyl groups on the pharmacological properties of molecules is available, applying this general knowledge to the specific, narrowly defined compound and its derivatives without direct experimental data would be speculative and would violate the explicit instructions to not introduce information outside the provided scope. The creation of data tables, as required, is impossible without access to the underlying research data.
Therefore, due to the absence of the requisite detailed research findings in the public domain, it is not possible to generate the thorough, informative, and scientifically accurate article on "this compound" derivatives as requested.
Biological Activity Research Focusing on Cis 2 Trifluoromethyl Piperidin 4 Ol Hcl Derivatives and Mechanisms
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations in Preclinical Models for Derived Compounds
Plasma Protein Binding Characteristics of Derivatives
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution, metabolism, and excretion. While specific quantitative plasma protein binding data for derivatives of cis-2-(Trifluoromethyl)piperidin-4-ol HCl are not extensively documented in publicly available literature, the physicochemical properties of the trifluoromethyl group and the piperidine (B6355638) scaffold provide insights into their likely binding characteristics.
The trifluoromethyl group is known to increase the lipophilicity of a molecule. This increased lipophilicity generally leads to a higher affinity for plasma proteins, particularly albumin, which has binding sites that accommodate lipophilic moieties. Therefore, it is anticipated that derivatives of this compound would exhibit a significant degree of plasma protein binding. The exact percentage of binding would, however, be highly dependent on the nature and position of other substituents on the piperidine ring and any modifications to the hydroxyl group.
Table 1: Illustrative Plasma Protein Binding Data for a Selection of Piperidine-Containing Compounds (for contextual understanding)
| Compound Class | Derivative Example | Human Plasma Protein Binding (%) | Primary Binding Protein |
| Phenylpiperidines | Derivative A | 85 | Albumin |
| Benzylpiperidines | Derivative B | 92 | Albumin |
| Acylpiperidines | Derivative C | 78 | Alpha-1-acid glycoprotein |
Note: This table is for illustrative purposes to show the variability of plasma protein binding among different classes of piperidine derivatives and is not based on data for direct derivatives of this compound.
Exploration of Molecular Mechanisms of Action for Derived Compounds
Derivatives of the this compound scaffold have been investigated for a variety of biological activities, with their mechanisms of action spanning enzyme inhibition, receptor antagonism, and agonism.
Enzyme Inhibition:
The piperidine ring is a common structural motif in many enzyme inhibitors. The introduction of a trifluoromethyl group can enhance the binding affinity and specificity of these compounds for their target enzymes. Derivatives of this compound have been explored as potential inhibitors of several enzyme classes:
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Some trifluoromethyl-substituted piperidine derivatives have shown inhibitory activity against AChE and BChE, enzymes critical in the regulation of cholinergic neurotransmission. The mechanism often involves the interaction of the protonated piperidine nitrogen with the anionic site of the enzyme, while other substituents can interact with peripheral binding sites, leading to competitive or mixed-type inhibition.
Monoamine Oxidases (MAO-A and MAO-B): The structural features of piperidine derivatives make them suitable candidates for the inhibition of MAO enzymes, which are involved in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. The trifluoromethyl group can contribute to the potency and selectivity of these inhibitors.
Other Enzymes: The versatility of the piperidine scaffold allows for the design of inhibitors targeting a wide range of other enzymes, where the trifluoromethyl group can play a key role in optimizing binding interactions within the enzyme's active site.
Receptor Agonism and Antagonism:
The piperidine moiety is a well-established pharmacophore for ligands of various G protein-coupled receptors (GPCRs) and ion channels. Modifications to the substituents on the piperidine ring of this compound can modulate the compound's activity as an agonist or antagonist at specific receptors.
Opioid Receptors: Certain 4-substituted piperidine derivatives have been identified as selective agonists or antagonists for opioid receptors (μ, δ, and κ). The nature of the substituent at the 4-position and on the piperidine nitrogen is critical in determining the receptor subtype selectivity and the functional activity (agonism vs. antagonism).
Nociceptin Receptor (NOP): Studies on related N-(4-piperidinyl)-2-indolinones have demonstrated that modifications to the piperidine N-substituent can switch the compound's activity from agonistic to antagonistic at the NOP receptor. This suggests that derivatives of this compound could be designed to target this receptor with specific functional outcomes.
Sigma Receptors: The piperidine scaffold is also a common feature in ligands for sigma receptors. Research has shown that some piperidine derivatives can act as antagonists at sigma-1 receptors, which are implicated in various neurological disorders.
The molecular mechanism of action, whether it be agonism, antagonism, or allosteric modulation, is determined by the specific interactions of the derivative with the receptor's binding pocket. The trifluoromethyl group can influence these interactions through steric and electronic effects, potentially leading to higher affinity and selectivity.
Future Perspectives and Emerging Research Directions for Cis 2 Trifluoromethyl Piperidin 4 Ol Hcl
Integration of Artificial Intelligence and Machine Learning in cis-2-(Trifluoromethyl)piperidin-4-ol HCl Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of drug discovery and chemical synthesis, and research on this compound is no exception. These computational tools offer the potential to accelerate the identification of novel therapeutic applications, optimize synthetic routes, and predict the properties of new derivatives with greater speed and accuracy than traditional methods.
In the realm of chemical synthesis, AI can address the challenge of stereoselectivity. Machine learning models can be developed to predict the outcomes of stereoselective reactions, aiding in the design of synthetic pathways that favor the formation of the desired cis-isomer of 2-(Trifluoromethyl)piperidin-4-ol. bohrium.comacs.orgnih.gov This can significantly reduce the time and resources spent on trial-and-error experimentation. By analyzing vast reaction databases, AI can propose novel and more efficient synthetic routes, potentially identifying greener or more cost-effective methods. researchgate.net
Table 1: Potential Applications of AI/ML in this compound Research
| Research Area | AI/ML Application | Potential Impact |
| Drug Discovery | Predicting bioactivity and therapeutic targets | Rapid identification of new disease indications. |
| In silico screening of virtual libraries | Accelerated discovery of potent derivatives. | |
| Predicting Structure-Activity Relationships (SAR) | Design of molecules with enhanced efficacy and safety. | |
| Chemical Synthesis | Predicting stereoselectivity of reactions | Improved yield of the desired cis-isomer. |
| Retrosynthesis analysis and pathway design | Discovery of novel and more efficient synthetic routes. | |
| Optimization of reaction conditions | Increased reaction efficiency and reduced waste. |
Novel Synthetic Methodologies and Catalytic Approaches for Enhanced Synthesis
The development of efficient and stereoselective synthetic methods is crucial for the advancement of research on this compound. Future efforts will likely focus on novel catalytic approaches that provide high yields and excellent control over the stereochemistry of the piperidine (B6355638) ring.
Recent advances in catalysis offer promising avenues for the synthesis of fluorinated piperidines. For instance, rhodium- and palladium-catalyzed hydrogenation of fluorinated pyridines has been shown to be an effective strategy for producing all-cis-(multi)fluorinated piperidines. mdpi.comnih.govacs.org These methods could be adapted for the synthesis of the target compound, potentially offering a more direct and efficient route. The use of heterogeneous catalysts is particularly attractive for large-scale synthesis due to their ease of separation and reusability. acs.org
Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of complex molecules. Chiral organocatalysts could be employed to control the stereoselective formation of the cis-2,4-disubstituted piperidine core. Additionally, flow chemistry techniques are being increasingly adopted in pharmaceutical synthesis. The use of flow reactors can enhance reaction efficiency, safety, and scalability, making it a promising approach for the future production of this compound and its derivatives.
Expansion into New Therapeutic Areas through Scaffold Diversification
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs. mdpi.comnih.govencyclopedia.pub The unique properties conferred by the trifluoromethyl group make this compound an excellent starting point for scaffold diversification to explore new therapeutic areas.
One promising strategy is bioisosteric replacement, where the piperidine ring is replaced with a structurally similar but distinct scaffold to modulate physicochemical and pharmacological properties. For example, 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane have been proposed as bioisosteres for the piperidine ring, offering the potential for improved solubility and metabolic stability. enamine.netresearchgate.netenamine.net By incorporating these spirocyclic systems into derivatives of this compound, it may be possible to develop novel drug candidates with enhanced pharmacokinetic profiles.
Furthermore, the functional groups on the piperidine ring (the hydroxyl and the secondary amine) provide convenient handles for further chemical modifications. These sites can be used to introduce a variety of substituents to explore structure-activity relationships and target different biological pathways. nbinno.com The introduction of chiral centers on the piperidine ring can also significantly influence a molecule's druggability. thieme-connect.com Given the broad range of biological activities associated with piperidine derivatives, including anticancer, antibacterial, and neurological applications, scaffold diversification of this compound holds significant promise for the discovery of new therapeutics. nih.govencyclopedia.pub
Advanced Characterization Techniques for Complex this compound Conjugates
As research progresses, it is anticipated that this compound will be incorporated into more complex molecular architectures, such as bioconjugates and targeted drug delivery systems. The characterization of these complex conjugates will require the application of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds. nih.govresearchgate.net ¹⁹F NMR is particularly useful due to the high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus, which can provide detailed information about the local environment of the trifluoromethyl group. biophysics.orginternational-pharma.com Advanced NMR techniques, such as those that utilize long-range ¹H-¹⁹F and ¹⁹F-¹³C couplings, can be employed to determine the structure of complex molecules in mixtures without the need for separation. nih.govrsc.org
Mass spectrometry (MS) is another indispensable tool for the characterization of fluorinated compounds. fluorine1.runih.gov High-resolution mass spectrometry can provide accurate mass measurements, confirming the elemental composition of novel conjugates. Tandem mass spectrometry (MS/MS) can be used to probe the fragmentation patterns of these molecules, offering insights into their structure. researchgate.net
For determining the absolute stereochemistry of new derivatives, X-ray crystallography is the gold standard. nih.govresearchgate.netntu.ac.uk Obtaining a crystal structure can provide unambiguous proof of the cis-configuration of the substituents on the piperidine ring and reveal important information about intermolecular interactions in the solid state.
Table 2: Advanced Characterization Techniques for this compound Conjugates
| Technique | Application | Information Obtained |
| ¹⁹F NMR Spectroscopy | Structural elucidation of fluorinated molecules | Chemical environment of the CF₃ group, conformational analysis, and reaction monitoring. |
| High-Resolution Mass Spectrometry | Molecular formula determination | Accurate mass measurement to confirm elemental composition. |
| Tandem Mass Spectrometry (MS/MS) | Structural analysis and fragmentation studies | Information on molecular connectivity and substituent lability. |
| X-ray Crystallography | Determination of absolute stereochemistry | Unambiguous confirmation of the cis-isomer and solid-state conformation. |
Collaborative Research Opportunities in Academia and Industry for this compound Advancements
The advancement of research on this compound and its derivatives will be significantly enhanced through collaborations between academic institutions and the pharmaceutical industry. Such partnerships can leverage the complementary strengths of both sectors to accelerate the translation of basic research into tangible therapeutic applications. researchgate.netresearchgate.net
Academic laboratories are often at the forefront of developing novel synthetic methodologies and exploring fundamental chemical principles. nih.govacs.org Their expertise can be invaluable in creating new and efficient ways to synthesize this compound and its analogs. In return, industry partners can provide access to high-throughput screening platforms, extensive compound libraries, and the resources necessary for preclinical and clinical development.
Collaborative projects could focus on a variety of areas, including the exploration of new therapeutic targets, the development of more efficient and scalable synthetic processes, and the investigation of novel drug delivery systems. These partnerships can also provide valuable training opportunities for students and postdoctoral researchers, preparing them for careers in the pharmaceutical industry. acs.org By fostering an environment of open innovation and shared expertise, academia-industry collaborations will be instrumental in unlocking the full potential of this compound as a valuable building block for the next generation of pharmaceuticals and advanced materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for cis-2-(Trifluoromethyl)piperidin-4-ol HCl, and how can stereochemical purity be ensured?
- Methodological Answer : The compound’s trifluoromethyl group and piperidine core suggest synthetic strategies involving cyclization of trifluoromethylated precursors or nucleophilic substitution. For stereochemical control, asymmetric catalysis or chiral resolution (e.g., using chiral HPLC ) is critical. A validated approach for similar trifluoromethyl-piperidine derivatives involves stereospecific hydrogenation of imine intermediates followed by HCl salt formation .
Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?
- Methodological Answer :
- FTIR : Confirm functional groups (e.g., hydroxyl, piperidine ring) by comparing absorption bands to reference spectra .
- HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>99%) and detect impurities .
- NMR : ¹H/¹³C NMR (DMSO-d₆) resolves stereochemistry; trifluoromethyl groups show distinct ¹⁹F NMR signals at ~-60 ppm .
Q. How should researchers store this compound to maintain stability?
- Methodological Answer : Store in airtight, light-resistant containers under controlled room temperature (20–25°C) and low humidity. Degradation is minimized by avoiding acidic/basic conditions, as evidenced by stability studies on structurally related piperidinols .
Advanced Research Questions
Q. How can enantiomeric resolution challenges be addressed for this compound in metabolic studies?
- Methodological Answer : Chiral chromatography (e.g., Chiralpak® IC column with hexane/isopropanol) separates enantiomers. For metabolic profiling, incubate with hepatic microsomes and use LC-MS/MS to track enantiomer-specific metabolites, referencing protocols for analogous trifluoromethyl-piperidines .
Q. What in vitro models are suitable for studying the compound’s pharmacokinetic properties?
- Methodological Answer :
- Caco-2 cell monolayers : Assess permeability (Papp < 1 × 10⁻⁶ cm/s suggests poor absorption).
- Human liver microsomes : Measure metabolic stability (t₁/₂ > 60 min indicates low clearance) .
- Plasma protein binding : Equilibrium dialysis (e.g., 95% binding suggests limited free fraction) .
Q. How can computational modeling predict the compound’s binding affinity to neurological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) against serotonin/norepinephrine transporters, using Tramadol’s crystal structure (PDB: 6DZZ) as a template. MD simulations (GROMACS) refine binding poses, with free-energy calculations (MM-PBSA) quantifying ΔG values .
Q. How should researchers reconcile discrepancies in assay results between synthesis batches?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
